molecular formula C12H24Si B1308363 1-(Triisopropylsilyl)-1-propyne CAS No. 82192-57-2

1-(Triisopropylsilyl)-1-propyne

Cat. No.: B1308363
CAS No.: 82192-57-2
M. Wt: 196.4 g/mol
InChI Key: FDEZWWXTHRGNJD-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)-1-propyne is an organosilicon compound characterized by the presence of a triisopropylsilyl group attached to a propyne moiety. This compound is part of the alkynylsilane family, known for their unique chemical properties and versatility in organic synthesis. The triisopropylsilyl group serves as a protective group for the terminal alkyne, enhancing the stability and reactivity of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Triisopropylsilyl)-1-propyne can be synthesized through the lithiation of propyne followed by reaction with triisopropylsilyl triflate. This method involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate propyne, forming a lithium acetylide intermediate. The intermediate then reacts with triisopropylsilyl triflate to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Triisopropylsilyl)-1-propyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(Triisopropylsilyl)-1-propyne is unique due to the presence of the bulky triisopropylsilyl group, which provides enhanced steric protection and stability compared to smaller silyl groups. This makes it particularly useful in reactions requiring selective protection and deprotection steps .

Properties

IUPAC Name

tri(propan-2-yl)-prop-1-ynylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEZWWXTHRGNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399058
Record name 1-(Triisopropylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82192-57-2
Record name 1-(Triisopropylsilyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Triisopropylsilyl)-1-propyne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Propynyllithium (7.18 g, 156 mmol) was stirred in 160 mL of anhydrous ether at -40° C. under nitrogen and treated dropwise with triisopropylsilyl trifluoromethanesulfonate (47.8 g, 41.93 mL, 156 mmol). The reaction was warmed to room temperature, washed with 2×100 mL of water and 1×100 mL of brine. The organic phase was dried over MgSO4 and concentrated in vacuo. Flash chromatography (95 mm column, petroleum ether eluent, 51/2 inches of silica gel) afforded 25.7 g (84%) of product as a colorless oil.
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
41.93 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(triisopropylsilyl)-1-propyne in the synthesis of 1,3-bis(triisopropylsilyl)propyne?

A1: While not explicitly stated, it is highly probable that this compound acts as an intermediate in the synthesis of 1,3-bis(triisopropylsilyl)propyne. The reaction likely involves the deprotonation of this compound to form 3-Lithio-1-triisopropylsilyl-1-propyne, which then reacts with Triisopropylsilyl Trifluoromethanesulfonate to yield the final product []. This assumption is based on the common use of lithiated alkynes as nucleophiles in organic synthesis.

Q2: Can we predict the reactivity of this compound based on the information provided?

A2: The abstracts highlight that 3-Lithio-1-triisopropylsilyl-1-propyne acts as a "functionalized nucleophilic C3 building block [, ]." This suggests that the C3 carbon in both this compound and its lithiated derivative possesses nucleophilic character. The bulky triisopropylsilyl group likely influences the reactivity and selectivity of these compounds, potentially favoring reactions where steric hindrance plays a role.

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